DALDA

Description

Properties

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H45N9O5/c31-15-5-4-9-23(26(33)41)37-29(44)25(18-19-7-2-1-3-8-19)39-28(43)24(10-6-16-36-30(34)35)38-27(42)22(32)17-20-11-13-21(40)14-12-20/h1-3,7-8,11-14,22-25,40H,4-6,9-10,15-18,31-32H2,(H2,33,41)(H,37,44)(H,38,42)(H,39,43)(H4,34,35,36)/t22-,23-,24+,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEVAHGMTRWGMTB-JBXUNAHCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H45N9O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001045851 | |

| Record name | Tyrosyl-arginyl-phenylalanyl-lysinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001045851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

611.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68425-36-5, 118476-85-0 | |

| Record name | Hydrogenated peanut oil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068425365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tyrosyl-arginyl-phenylalanyl-lysinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118476850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Peanut oil, hydrogenated | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tyrosyl-arginyl-phenylalanyl-lysinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001045851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Peanut oil, hydrogenated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.936 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Tyr-Arg-Phe-Lys-NH2 (DALDA) Signaling Pathway

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrapeptide Tyr-Arg-Phe-Lys-NH2, commonly known as DALDA, is a potent and highly selective synthetic agonist for the μ-opioid receptor (MOR).[1][2][3] As a member of the G-protein coupled receptor (GPCR) family, the MOR is a primary target for potent analgesics.[4] this compound's activation of the MOR initiates a cascade of intracellular signaling events that are central to its pharmacological effects, which include analgesia and modulation of locomotor activity.[1][3] This document provides a comprehensive overview of the this compound signaling pathway, including quantitative data on its receptor interaction, detailed experimental protocols for its study, and visual representations of the key molecular events.

Introduction to this compound and the μ-Opioid Receptor

This compound (H-Tyr-D-Arg-Phe-Lys-NH2) is a dermorphin analog that exhibits high selectivity for the μ-opioid receptor, with significantly lower affinity for δ- and κ-opioid receptors.[2] The MOR is a class A GPCR that is widely distributed throughout the central and peripheral nervous systems.[4][5] Its activation by endogenous opioids (e.g., endorphins) or exogenous agonists like morphine and this compound leads to a variety of physiological responses, most notably analgesia. However, MOR activation is also associated with adverse side effects such as respiratory depression and the development of tolerance and dependence.[4]

This compound is a hydrophilic peptide, carrying a net positive charge at physiological pH, which influences its pharmacokinetic properties.[2][3] Understanding the intricate signaling network initiated by this compound is crucial for the development of novel analgesics with improved therapeutic profiles.

The Core Signaling Pathway of this compound

Upon binding to the μ-opioid receptor, this compound induces a conformational change in the receptor, leading to the activation of heterotrimeric G-proteins, primarily of the Gi/o family.[5][6] This activation initiates a cascade of downstream signaling events:

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit dissociates from the Gβγ dimer and directly inhibits the activity of adenylyl cyclase.[6][7] This leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[6]

-

Modulation of Ion Channels: The dissociated Gβγ subunits play a crucial role in modulating ion channel activity. They can directly activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane.[7] This hyperpolarization reduces neuronal excitability. Additionally, Gβγ subunits can inhibit voltage-gated calcium channels, reducing calcium influx and subsequent neurotransmitter release.[7]

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: MOR activation can also lead to the stimulation of the MAPK signaling cascade, including the extracellular signal-regulated kinase (ERK).[5] This pathway is implicated in the long-term adaptations to opioid exposure.

These signaling events collectively contribute to a reduction in neuronal activity, which underlies the analgesic effects of this compound.

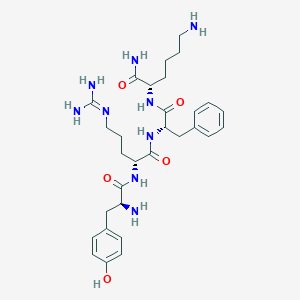

Caption: Canonical signaling pathway of this compound via the μ-opioid receptor.

Quantitative Data

The interaction of this compound with the μ-opioid receptor has been quantified in various in vitro assays. The following table summarizes key parameters.

| Parameter | Value | Assay System | Reference |

| Binding Affinity (Ki) | 1.69 nM | CHO cells expressing human MOR | [3] |

| Agonist Potency (EC50) | 237 pmol/rat (in vivo) | Rat tail-flick test | [3] |

| GTPγS Binding | Full agonist | [35S]GTPγS binding assay | [4] |

Experimental Protocols

Radioligand Receptor Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the μ-opioid receptor.

Principle: A radiolabeled ligand with known affinity for the MOR is competed for binding with unlabeled this compound. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the Ki.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human μ-opioid receptor (e.g., CHO-K1 cells).

-

Incubation: A constant concentration of a radiolabeled MOR antagonist (e.g., [3H]-diprenorphine) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.

-

Separation: The reaction is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.

-

Detection: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of this compound. Non-linear regression analysis is used to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation.

[35S]GTPγS Functional Assay

This assay measures the ability of this compound to activate G-proteins coupled to the MOR.

Principle: In the inactive state, G-proteins are bound to GDP. Upon receptor activation by an agonist, GDP is exchanged for GTP. This assay uses a non-hydrolyzable GTP analog, [35S]GTPγS, which accumulates in the activated G-protein. The amount of bound [35S]GTPγS is proportional to the extent of G-protein activation.

Methodology:

-

Membrane Preparation: As described for the radioligand binding assay.

-

Incubation: Membranes are incubated with increasing concentrations of this compound in the presence of GDP and a constant concentration of [35S]GTPγS.

-

Reaction Termination and Separation: The reaction is terminated by rapid filtration, and the amount of [35S]GTPγS bound to the membranes is quantified by scintillation counting.

-

Data Analysis: The data are plotted as [35S]GTPγS binding versus the log concentration of this compound. Non-linear regression is used to determine the EC50 (potency) and Emax (efficacy) values.

References

- 1. This compound (H-Tyr-D-Arg-Phe-Lys-NH2), a potent mu-opioid peptide agonist, affects various patterns of locomotor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antinociceptive and respiratory effects of intrathecal H-Tyr-D-Arg-Phe-Lys-NH2 (this compound) and [Dmt1] this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Mechanistic Understanding of Peptide Analogues, this compound, [Dmt1]this compound, and KGOP01, Binding to the Mu Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Assays for Characterization of Alternatively Spliced Isoforms of the Mu Opioid Receptor (MOR) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]

The Pivotal Role of Endogenous Tetrapeptides in Cellular Signaling and Drug Development: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endogenous tetrapeptides, consisting of four amino acids linked by peptide bonds, are a class of bioactive molecules that play crucial roles in a myriad of physiological processes.[1] Despite their small size, these peptides exhibit remarkable specificity and affinity for their respective receptors, modulating signaling pathways involved in immunity, nociception, and cellular communication.[1] Their potent and diverse biological activities have positioned them as attractive candidates for drug development and therapeutic intervention. This technical guide provides a comprehensive overview of the core biological functions of key endogenous tetrapeptides, supported by quantitative data, detailed experimental methodologies, and visual representations of their signaling cascades.

Key Endogenous Tetrapeptides and Their Biological Functions

This section details the biological significance, quantitative parameters, and signaling mechanisms of prominent endogenous tetrapeptides.

Tuftsin

Sequence: Thr-Lys-Pro-Arg

Origin: Tuftsin is a natural immunomodulating peptide derived from the Fc domain of the heavy chain of immunoglobulin G (IgG).[2]

Biological Role: Tuftsin is primarily recognized for its role in stimulating the immune system. It enhances the phagocytic activity of macrophages and neutrophils, and also modulates other functions of these cells.[3] This tetrapeptide has been shown to augment antigen-specific, macrophage-dependent education of T lymphocytes.[4] The most critical part of its structure for this activity is the dipeptide Pro-Arg.[4]

Quantitative Data for Tuftsin

| Parameter | Value | Cell/System | Reference |

| Binding Affinity (Kd) | 5.3 x 10⁻⁸ M | Thioglycollate-stimulated mouse peritoneal macrophages | [4] |

| Binding Affinity (Kd) | 5.0 x 10⁻⁸ M | Mouse peritoneal macrophages (competition assay) | [4] |

| Binding Sites per Cell | ~72,000 | Mouse peritoneal macrophages | [4] |

| Optimal Concentration for ROS Formation | 375 nM | Macrophages | [5] |

| Half-Maximum Phagocytosis Stimulation | ~100 nM | Polymorphonuclear leukocytes | [5] |

| Concentration for Maximal Antigen Uptake Enhancement | 5 x 10⁻⁸ M | T-lymphocytes | [5] |

| IC50 for inhibiting SARS-CoV-2 S1 binding to ACE2 | 156 µM | In vitro competition assay | [6] |

| Half-life (t1/2) of a stable derivative (T Peptide) | 1.3 - 2.8 h | Beagles (subcutaneous administration) | [7] |

Signaling Pathway: Tuftsin exerts its effects by binding to the Neuropilin-1 (Nrp1) receptor on the surface of macrophages and microglia.[7][8] This interaction triggers a signaling cascade that involves the transforming growth factor-beta (TGF-β) pathway.[7][8] Upon binding, Tuftsin promotes the phosphorylation of Smad3 and reduces the phosphorylation of Akt, leading to an anti-inflammatory M2 phenotype in microglia.[7]

References

- 1. The immunomodulatory activity of tetra- and tripeptides of tuftsin-kentsin group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Endomorphin-1 and endomorphin-2: pharmacology of the selective endogenous mu-opioid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tuftsin (an Ig-associated tetrapeptide) triggers the immunogenic function of macrophages: implications for activation of programmed cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tuftsin - Wikipedia [en.wikipedia.org]

- 5. news-medical.net [news-medical.net]

- 6. Pharmacokinetics and bioavailability of tuftsin-derived T peptide, a promising antitumor agent, in beagles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. peptidesciences.com [peptidesciences.com]

- 8. Endomorphin - Wikipedia [en.wikipedia.org]

In Vitro Characterization of Tyrosyl-arginyl-phenylalanyl-lysinamide (TAPA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro characterization of Tyrosyl-arginyl-phenylalanyl-lysinamide (TAPA), a tetrapeptide amide also known as DALDA. TAPA is a potent and highly selective agonist for the mu (µ)-opioid receptor, a key target in pain management. This document summarizes its binding affinity, functional activity in downstream signaling pathways, and provides detailed experimental protocols for its characterization. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in opioid receptor research and the development of novel analgesic drugs.

Introduction

Tyrosyl-arginyl-phenylalanyl-lysinamide (TAPA), with the amino acid sequence Tyr-Arg-Phe-Lys-NH2, is a synthetic opioid peptide that has garnered significant interest for its high affinity and selectivity for the mu (µ)-opioid receptor. As a member of the G-protein coupled receptor (GPCR) family, the µ-opioid receptor plays a crucial role in mediating the analgesic effects of both endogenous and exogenous opioids. The selective activation of this receptor is a primary strategy in the development of effective pain therapeutics. A thorough in vitro characterization of novel µ-opioid receptor agonists like TAPA is essential to understand their pharmacological profile, including potency, selectivity, and downstream signaling mechanisms. This guide details the key in vitro assays used to characterize TAPA, presenting available quantitative data and outlining the methodologies for their replication.

Receptor Binding Affinity

The initial step in characterizing a novel ligand is to determine its binding affinity for its intended target and any potential off-target receptors. This is typically achieved through competitive radioligand binding assays.

Quantitative Data: Binding Affinity (Ki)

The binding affinity of TAPA and its potent analog, [Dmt¹]this compound (H-Dmt-D-Arg-Phe-Lys-NH2), for the µ-opioid receptor has been determined through competitive binding assays. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity.

| Ligand | Receptor Subtype | Ki (nM) | Selectivity (δ/µ) | Selectivity (κ/µ) |

| TAPA (this compound) | µ | 1.69[1][2] | >10,000 | >100 |

| [Dmt¹]this compound | µ₁ | 0.05 | - | - |

| µ₂ | 0.27 | - | - | |

| δ | 116 | - | - | |

| κ₁ | 21.2 | - | - |

Table 1: Binding affinities and selectivity of TAPA (this compound) and [Dmt¹]this compound for opioid receptors.

Experimental Protocol: Radioligand Binding Assay

This protocol outlines a general procedure for determining the binding affinity of a test compound like TAPA to opioid receptors expressed in cell membranes.

Materials:

-

Cell membranes expressing the opioid receptor of interest (µ, δ, or κ).

-

Radioligand specific for the receptor (e.g., [³H]DAMGO for µ-opioid receptor).

-

Test compound (TAPA).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control (e.g., naloxone).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Prepare a series of dilutions of the test compound (TAPA).

-

In a multi-well plate, incubate the cell membranes with the radioligand at a fixed concentration and varying concentrations of the test compound.

-

Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess of a non-labeled competitor like naloxone).

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a specific duration to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Activity: Downstream Signaling Pathways

Upon binding to the µ-opioid receptor, TAPA initiates a cascade of intracellular signaling events. The µ-opioid receptor is a Gi/o-coupled GPCR, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Another important signaling pathway involves the recruitment of β-arrestin proteins to the activated receptor.

cAMP Inhibition Assay

This assay measures the ability of TAPA to inhibit the production of cAMP, providing a functional measure of its agonist activity at the Gi-coupled µ-opioid receptor.

Materials:

-

Cells expressing the µ-opioid receptor (e.g., CHO or HEK293 cells).

-

Forskolin (an adenylyl cyclase activator).

-

Test compound (TAPA).

-

cAMP assay kit (e.g., HTRF, FRET, or ELISA-based).

-

Cell lysis buffer.

Procedure:

-

Seed the cells in a multi-well plate and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of the test compound (TAPA).

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Incubate for a defined period to allow for cAMP accumulation.

-

Lyse the cells to release the intracellular cAMP.

-

Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Plot the cAMP concentration against the logarithm of the test compound concentration.

-

Determine the EC₅₀ (the concentration of the agonist that produces 50% of its maximal effect) for the inhibition of forskolin-stimulated cAMP accumulation.

Caption: TAPA-mediated inhibition of the cAMP signaling pathway.

β-Arrestin Recruitment Assay

This assay assesses the ability of TAPA to induce the recruitment of β-arrestin to the µ-opioid receptor, which is involved in receptor desensitization, internalization, and G-protein-independent signaling.

Materials:

-

Cells co-expressing the µ-opioid receptor and a β-arrestin fusion protein (e.g., linked to a reporter enzyme or fluorescent protein).

-

Test compound (TAPA).

-

Assay-specific substrate or detection reagents.

-

Luminometer or fluorescence plate reader.

Procedure:

-

Seed the engineered cells in a multi-well plate.

-

Treat the cells with varying concentrations of the test compound (TAPA).

-

Incubate for a specified time to allow for β-arrestin recruitment.

-

Measure the signal generated by the reporter system (e.g., luminescence or fluorescence) which is proportional to the extent of β-arrestin recruitment.

-

Plot the signal intensity against the logarithm of the test compound concentration.

-

Determine the EC₅₀ for β-arrestin recruitment.

Caption: TAPA-induced β-arrestin recruitment to the µ-opioid receptor.

Electrophysiological Characterization

Electrophysiological techniques, such as patch-clamp, can be used to investigate the effects of TAPA on the electrical properties of neurons. Activation of µ-opioid receptors can modulate ion channel activity, leading to changes in neuronal excitability.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

Materials:

-

Primary neuronal cultures or brain slices.

-

Artificial cerebrospinal fluid (aCSF).

-

Patch pipettes filled with internal solution.

-

Patch-clamp amplifier and data acquisition system.

-

Test compound (TAPA).

Procedure:

-

Prepare primary neuronal cultures or acute brain slices.

-

Place the preparation in a recording chamber continuously perfused with aCSF.

-

Using a micromanipulator, approach a neuron with a patch pipette to form a high-resistance seal (giga-seal) with the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration, allowing for the measurement and control of the membrane potential and currents.

-

Record baseline neuronal activity (e.g., resting membrane potential, action potential firing, or specific ion channel currents).

-

Apply TAPA to the perfusion solution at various concentrations.

-

Record the changes in the electrophysiological parameters in response to TAPA. For example, measure the effect on voltage-gated calcium channels or G-protein-coupled inwardly rectifying potassium (GIRK) channels, which are known to be modulated by µ-opioid receptor activation.

-

Analyze the data to determine the effect of TAPA on neuronal excitability and ion channel function.

Caption: Workflow for patch-clamp electrophysiology experiments.

In Vitro Metabolic Stability

Assessing the metabolic stability of a compound is crucial for predicting its pharmacokinetic profile. In vitro metabolic stability assays typically use liver microsomes, which contain a high concentration of drug-metabolizing enzymes.

Experimental Protocol: Liver Microsomal Stability Assay

Materials:

-

Pooled human liver microsomes.

-

NADPH regenerating system (cofactor for many metabolic enzymes).

-

Phosphate buffer (pH 7.4).

-

Test compound (TAPA).

-

Positive control compound with known metabolic stability.

-

Acetonitrile (to stop the reaction).

-

LC-MS/MS system for analysis.

Procedure:

-

Prepare a reaction mixture containing liver microsomes and the NADPH regenerating system in phosphate buffer.

-

Pre-incubate the mixture at 37°C.

-

Initiate the reaction by adding the test compound (TAPA) at a known concentration.

-

Take aliquots from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Stop the reaction in each aliquot by adding cold acetonitrile.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound (TAPA) at each time point.

-

Plot the natural logarithm of the percentage of the remaining parent compound against time.

-

Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.

Conclusion

The in vitro characterization of Tyrosyl-arginyl-phenylalanyl-lysinamide (TAPA) reveals it to be a potent and highly selective µ-opioid receptor agonist. The methodologies detailed in this guide, including radioligand binding assays, functional assays for downstream signaling (cAMP inhibition and β-arrestin recruitment), electrophysiological recordings, and metabolic stability assays, provide a robust framework for the comprehensive evaluation of TAPA and other novel opioid peptides. The quantitative data presented underscore its potential as a valuable research tool and a lead compound for the development of new analgesics with improved pharmacological profiles. Further investigation into its functional selectivity and in vivo efficacy is warranted to fully elucidate its therapeutic potential.

References

The Pharmacological Profile of DALDA: A Technical Guide for Researchers

An In-depth Examination of a Peripherally Selective Mu-Opioid Receptor Agonist

This technical guide provides a comprehensive overview of the pharmacological properties of DALDA (H-Tyr-D-Arg-Phe-Lys-NH₂), a synthetic tetrapeptide and potent, highly selective agonist for the mu (µ)-opioid receptor. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed summary of its binding characteristics, functional potency, and mechanism of action.

Receptor Binding Profile

This compound and its analogue, [Dmt¹]this compound (H-Dmt-D-Arg-Phe-Lys-NH₂), where Dmt is 2',6'-dimethyltyrosine, exhibit high affinity and selectivity for the mu-opioid receptor. [Dmt¹]this compound, in particular, demonstrates sub-nanomolar binding affinity for the mu-opioid receptor with exceptional selectivity over delta (δ) and kappa (κ) opioid receptors.

| Compound | Receptor | Binding Affinity (Ki) [nM] | Selectivity Ratio (µ/δ/κ) |

| This compound | Human µ | 3.86 ± 0.49[1] | - |

| [Dmt¹]this compound | Human µ | 0.143 ± 0.015[1] | 1 / 14700 / 156 |

| Human δ | 2100 ± 310 | ||

| Human κ | 22.3 ± 4.2 | ||

| DAMGO (ref. agonist) | Human µ | 1.05 ± 0.11[1] | - |

In Vitro Functional Potency

Functional assays confirm the potent agonist activity of this compound and [Dmt¹]this compound at the mu-opioid receptor. In guanosine-5′-O-(3-[³⁵S]thio)-triphosphate ([³⁵S]GTPγS) binding assays, which measure G-protein activation, both peptides act as full agonists. The substitution of Tyr¹ with Dmt in [Dmt¹]this compound results in a significant increase in agonist potency compared to this compound.

| Compound | Assay | Potency (EC₅₀) [nM] | Efficacy (% of DAMGO) |

| This compound | [³⁵S]GTPγS Binding | 24.5 ± 3.2[1] | 100 ± 5[1] |

| [Dmt¹]this compound | [³⁵S]GTPγS Binding | 0.084 ± 0.011[1] | 102 ± 4[1] |

| DAMGO (ref. agonist) | [³⁵S]GTPγS Binding | 2.98 ± 0.35[1] | 100 |

In Vivo Analgesic Activity

[Dmt¹]this compound is a potent analgesic, particularly when administered spinally. In the mouse radiant heat tail-flick assay, spinally administered [Dmt¹]this compound is approximately 3000-fold more potent than morphine[2]. Systemically, it is over 100-fold more potent than morphine[3]. Notably, [Dmt¹]this compound retains its analgesic effects in morphine-insensitive CXBK mice and in MOR-1 knockout animals, suggesting a mechanism of action distinct from morphine[4].

Signaling Pathways

As a mu-opioid receptor agonist, this compound's primary signaling mechanism involves coupling to Gi/o proteins. This interaction leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels[5]. The subsequent reduction in protein kinase A (PKA) activity is a key component of its analgesic effect.

While specific studies on this compound's influence on the ERK/MAPK pathway and β-arrestin recruitment are limited, it is known that typical mu-opioid agonists can activate these pathways. The distinct in vivo profile of [Dmt¹]this compound suggests potential biased signaling, possibly through differential activation of mu-opioid receptor splice variants, such as those of the MOR-1 gene[4][6][7]. However, further research is required to fully elucidate these pathways for this compound.

The analgesic effects of [Dmt¹]this compound appear to be mediated by a receptor mechanism that is distinct from that of morphine, as suggested by antisense mapping studies targeting MOR-1 exons[3]. This may be due to differential interactions with various splice variants of the mu-opioid receptor.

Experimental Protocols

Radioligand Binding Assay

This assay determines the binding affinity of a ligand to its receptor.

Methodology:

-

Membrane Preparation: Membranes from cells stably expressing the human mu-opioid receptor (e.g., CHO-hMOR) are prepared.

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used.

-

Incubation: Cell membranes are incubated with a radiolabeled mu-opioid receptor ligand (e.g., [³H]DAMGO) and varying concentrations of the unlabeled competitor ligand (this compound or its analogues).

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: Non-linear regression analysis is used to determine the IC₅₀ value, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins following agonist binding to a GPCR.

Methodology:

-

Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing the mu-opioid receptor are used.

-

Assay Buffer: A buffer containing GDP, MgCl₂, and NaCl is prepared.

-

Incubation: Membranes are incubated with [³⁵S]GTPγS and varying concentrations of the agonist (e.g., this compound).

-

Separation: The reaction is terminated, and bound [³⁵S]GTPγS is separated from unbound by filtration.

-

Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins on the filters is determined by scintillation counting.

-

Data Analysis: The concentration-response curves are analyzed to determine the EC₅₀ and Emax values for the agonist.

Radiant Heat Tail-Flick Test

This in vivo assay assesses the analgesic properties of a compound in rodents.

Methodology:

-

Animal Acclimation: Mice are habituated to the testing environment and handling.

-

Baseline Latency: The basal reaction time of the mice to a radiant heat source focused on their tail is measured. This is the time taken for the mouse to "flick" its tail away from the heat. A cut-off time is established to prevent tissue damage.

-

Drug Administration: The test compound (e.g., [Dmt¹]this compound) or a vehicle control is administered (e.g., intrathecally or systemically).

-

Post-treatment Latency: At specific time points after drug administration, the tail-flick latency is measured again.

-

Data Analysis: An increase in the tail-flick latency compared to the baseline and vehicle-treated animals indicates an analgesic effect. The data can be used to determine the dose-response relationship and the ED₅₀ of the compound.

References

- 1. Mechanistic Understanding of Peptide Analogues, this compound, [Dmt1]this compound, and KGOP01, Binding to the Mu Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. synapse.mskcc.org [synapse.mskcc.org]

- 4. Differential sensitivities of mouse strains to morphine and [Dmt1]this compound analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. escholarship.org [escholarship.org]

- 6. researchwithrutgers.com [researchwithrutgers.com]

- 7. profiles.wustl.edu [profiles.wustl.edu]

The Endogenous Opioid Analogue DALDA: A Technical Overview of its Function in the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the synthetic tetrapeptide Tyrosyl-arginyl-phenylalanyl-lysinamide, also known as DALDA (H-Tyr-D-Arg-Phe-Lys-NH2). As a potent and highly selective agonist for the mu-opioid receptor (MOR), this compound has been a subject of significant interest in the study of nociception and the development of novel analgesics. This document outlines the function of this compound within the central nervous system (CNS), its underlying signaling mechanisms, and detailed experimental protocols for its investigation. Quantitative data from key studies are presented for comparative analysis, and critical signaling and experimental workflows are visualized to facilitate a deeper understanding of its neuropharmacological profile.

Introduction

This compound is a synthetic opioid peptide with a high affinity and selectivity for the mu-opioid receptor.[1] Its structure, H-Tyr-D-Arg-Phe-Lys-NH2, confers a net positive charge of 3+ at physiological pH, rendering it highly polar.[1] This polarity limits its ability to cross the blood-brain barrier (BBB) under normal conditions, making direct central administration techniques, such as intrathecal or intracerebroventricular (ICV) injections, necessary for elucidating its CNS effects.[2][3] Despite this limitation, the potent analgesic properties of this compound and its analogues continue to drive research into their therapeutic potential, including the development of novel delivery systems to enhance CNS penetration.[2][4]

Function of this compound in the Central Nervous System

The primary function of this compound in the CNS is the modulation of pain perception through its action as a mu-opioid receptor agonist.[1][3] When administered directly into the CNS, this compound produces robust, dose-dependent antinociceptive effects that are reversible by the opioid antagonist naloxone.[1]

Mechanism of Action

This compound exerts its effects by binding to and activating mu-opioid receptors, which are G protein-coupled receptors (GPCRs) located on the surface of neurons in various regions of the brain and spinal cord involved in pain processing.[3] The activation of these receptors initiates a cascade of intracellular signaling events that ultimately lead to a reduction in neuronal excitability and neurotransmitter release.

The key molecular actions following this compound-induced MOR activation include:

-

Inhibition of Adenylyl Cyclase: This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).[5]

-

Modulation of Ion Channels:

-

Activation of G protein-coupled inwardly rectifying potassium (GIRK) channels: This results in potassium ion efflux and hyperpolarization of the neuronal membrane, making the neuron less likely to fire an action potential.[3]

-

Inhibition of voltage-gated calcium channels: This reduces calcium influx at the presynaptic terminal, thereby decreasing the release of excitatory neurotransmitters such as glutamate and substance P.[3]

-

These actions collectively suppress the transmission of nociceptive signals within the CNS, resulting in analgesia.

Quantitative Data

The following table summarizes key quantitative data regarding the in vitro and in vivo activity of this compound and its potent analogue, [Dmt1]this compound.

| Compound | Parameter | Value | Species/Assay | Reference |

| This compound | Receptor Selectivity | K_i(delta)/K_i(mu) > 10,000 | Rat Brain Membranes | [1] |

| K_i(kappa)/K_i(mu) > 100 | Rat Brain Membranes | [1] | ||

| Antinociceptive Potency | 14x that of Morphine | Rat (Intrathecal) | [1] | |

| Analgesic Duration | 7 hours (equipotent dose) | Rat (Intrathecal) | [1] | |

| Locomotor Activity (ICV) | Biphasic: Inhibition followed by activation | Rat | [3] | |

| [Dmt1]this compound | Antinociceptive Potency | 3000x that of Morphine | Rat (Intrathecal) | [1] |

| Analgesic Duration | 13 hours (equipotent dose) | Rat (Intrathecal) | [1] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound at the Mu-Opioid Receptor

The following diagram illustrates the proposed signaling cascade initiated by the binding of this compound to the mu-opioid receptor on a CNS neuron.

References

- 1. Antinociceptive and respiratory effects of intrathecal H-Tyr-D-Arg-Phe-Lys-NH2 (this compound) and [Dmt1] this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CNS Delivery and Pharmacokinetic Evaluations of this compound Analgesic Peptide Analog Administered in Nano-Sized Oil-in-Water Emulsion Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Analgesic Efficacy and Safety of this compound Peptide Analog Delivery to the Brain using Oil-in-Water Nanoemulsion Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Opioid Peptides

Audience: Researchers, scientists, and drug development professionals.

Introduction Opioid peptides, a class of endogenous and synthetic peptides that bind to opioid receptors, are of significant interest in pharmacology and drug development for their potent analgesic properties. Following synthesis, typically by Solid-Phase Peptide Synthesis (SPPS), or extraction from biological matrices, a crude mixture is obtained containing the target peptide along with impurities such as truncated sequences, deletion sequences, and residual reagents from the synthesis process.[1] High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the isolation and purification of these peptides to the high degree of homogeneity required for therapeutic and research applications.[2][3] This document provides detailed protocols and methodologies for the purification of opioid peptides using various HPLC modes.

Principles of HPLC Purification for Peptides

The separation of peptides by HPLC is primarily achieved through three main chromatographic modes: Reversed-Phase (RP-HPLC), Ion-Exchange (IEX), and Size-Exclusion (SEC).[2]

-

Reversed-Phase HPLC (RP-HPLC): This is the most common and powerful technique for peptide purification.[1][4] It separates molecules based on their hydrophobicity using a non-polar stationary phase (e.g., C18-modified silica) and a polar mobile phase.[1][4] A gradient of increasing organic solvent (typically acetonitrile) is used to elute peptides, with more hydrophobic peptides being retained longer on the column.[1]

-

Ion-Exchange Chromatography (IEX): IEX separates peptides based on their net surface charge, which is dependent on the amino acid composition and the pH of the mobile phase.[4][5] This technique is particularly useful as an orthogonal purification step to RP-HPLC, as it separates based on a different molecular property.[6]

-

Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic volume or size.[7][8] While less common for the final polishing of small peptides, it can be effective for removing large aggregates or very small impurities.[2][7]

Experimental Workflow for Peptide Purification

The overall process from a crude peptide sample to a purified, usable product involves several key stages.

Caption: General experimental workflow for HPLC purification of opioid peptides.

Detailed Experimental Protocols

Protocol 1: Sample Preparation

Proper sample preparation is critical to prevent column clogging and ensure reproducible results.

-

Solubilization: Dissolve the crude, lyophilized peptide in a suitable solvent. For many peptides, a good starting point is the initial mobile phase condition (e.g., 5-20% Acetonitrile in water) or a solvent like 50% H2O / 50% CH3CN.[9] For highly hydrophobic peptides, small amounts of Dimethyl Sulfoxide (DMSO) may be required, although this can affect chromatography.

-

Filtration: All samples and buffers must be filtered through a 0.2 µm or 0.45 µm syringe filter before injection to remove particulate matter that could damage the HPLC column and system.[9]

-

Concentration: The amount of peptide to inject depends on the column scale. For a semi-preparative column, loads can range from a few milligrams up to 50-100 mg per injection, depending on the separation efficiency.[9]

Protocol 2: Primary Purification by Reverse-Phase HPLC (RP-HPLC)

This protocol outlines a standard method for the initial purification of opioid peptides.

-

HPLC System & Column:

-

System: A preparative or semi-preparative HPLC system equipped with a gradient pump, autosampler or manual injector, and a UV detector.

-

Column: A C18-modified silica column is standard.[1] Column dimensions will depend on the amount of peptide to be purified (e.g., 10-22 mm ID for semi-preparative scale).

-

-

Mobile Phases:

-

Chromatographic Method:

-

Equilibration: Equilibrate the column with the starting mobile phase composition (e.g., 95% A / 5% B) for at least 5-10 column volumes.

-

Injection: Inject the filtered peptide sample.

-

Gradient Elution: Elute the bound peptides using a linear gradient of increasing Mobile Phase B. A shallow gradient (e.g., 0.5-1% increase in B per minute) often provides the best resolution.

-

Detection: Monitor the column effluent at 214-220 nm, where the peptide backbone absorbs UV light.[1] A secondary wavelength of 280 nm can be used for peptides containing tryptophan or tyrosine residues.[10]

-

Fraction Collection: Collect fractions corresponding to the UV absorbance peaks.

-

-

Post-Purification:

-

Analyze the purity of each collected fraction using analytical RP-HPLC and Mass Spectrometry (MS) to identify the fraction(s) containing the target peptide at the desired purity.

-

Pool the pure fractions and proceed to lyophilization to obtain the final peptide powder.[1]

-

Protocol 3: Orthogonal Purification by Ion-Exchange Chromatography (IEX)

For samples requiring higher purity, an orthogonal IEX step can be performed before or after RP-HPLC.[6] This is highly effective at removing impurities with similar hydrophobicity but different net charges.

-

HPLC System & Column:

-

Column: A strong or weak cation-exchange column (for basic peptides) or anion-exchange column (for acidic peptides).

-

-

Mobile Phases (using volatile buffers for post-IEX lyophilization):

-

Mobile Phase A: Ammonium formate buffer at a specific pH (e.g., 20 mM Ammonium Formate, pH 3.0 for cation-exchange).

-

Mobile Phase B: Mobile Phase A containing a high concentration of a displacing salt (e.g., 1 M Ammonium Formate, pH 3.0).

-

-

Chromatographic Method:

-

Equilibration: Equilibrate the column with 100% Mobile Phase A.

-

Injection: Load the sample, which may be the crude product or pooled fractions from a previous RP-HPLC run.

-

Gradient Elution: Apply a salt gradient by increasing the percentage of Mobile Phase B to elute peptides based on their charge interaction with the stationary phase.

-

Fraction Collection & Analysis: Collect fractions and analyze as described in the RP-HPLC protocol. Fractions can then be desalted using RP-HPLC.

-

Data Presentation

Table 1: Comparison of Common HPLC Purification Modes for Peptides

| Feature | Reversed-Phase (RP-HPLC) | Ion-Exchange (IEX) | Size-Exclusion (SEC) |

| Separation Principle | Hydrophobicity[4] | Net Charge[4][5] | Hydrodynamic Size[7] |

| Primary Use Case | High-resolution purification of synthetic peptides from related impurities.[4] | Orthogonal cleanup; separation of charge variants (e.g., deamidated forms).[5] | Aggregate removal; separation of peptides with large size differences.[2] |

| Advantages | High resolving power, compatible with MS detection.[4] | Orthogonal to RP-HPLC, high loading capacity.[6] | Mild, non-denaturing conditions are possible.[8] |

| Disadvantages | Can denature some peptides; expensive silica-based columns are sensitive to harsh conditions.[6] | Incompatible with MS if non-volatile salts are used; pH sensitive.[4] | Lower resolution for peptides of similar size.[2] |

Table 2: Example RP-HPLC Method Parameters for Opioid Peptide Purification

| Parameter | Setting |

| Column | C18 Silica, 5-10 µm particle size, 100-300 Å pore size |

| Dimensions (Semi-Prep) | 250 mm x 10 mm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Flow Rate | 4-5 mL/min |

| Gradient | 5% to 65% B over 60 minutes |

| Column Temperature | 25-40 °C |

| Detection Wavelength | 214 nm, 280 nm |

| Injection Volume | 0.1 - 2.0 mL |

Visualization of Methodologies

Orthogonal Purification Strategy

For achieving exceptionally high purity, a multi-step process combining different separation mechanisms is often employed.

Caption: Using IEX and RP-HPLC orthogonally to enhance final peptide purity.

Opioid Receptor Signaling Pathway

Understanding the biological context is crucial for drug development. Opioid peptides exert their effects by activating G-protein coupled receptors (GPCRs).

Caption: Simplified G-protein mediated signaling cascade for opioid receptors.

References

- 1. bachem.com [bachem.com]

- 2. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. gilson.com [gilson.com]

- 5. cris.unibo.it [cris.unibo.it]

- 6. bio-works.com [bio-works.com]

- 7. waters.com [waters.com]

- 8. sepax-tech.com [sepax-tech.com]

- 9. protocols.io [protocols.io]

- 10. youtube.com [youtube.com]

Application Note: Quantitative Analysis of the Neuropeptide Tyr-Arg-Phe-Lys-NH2 by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyr-Arg-Phe-Lys-NH2, also known as DALDA, is a synthetic tetrapeptide amide and a potent and highly selective agonist for the μ-opioid receptor. Its unique pharmacological profile makes it a significant molecule in pain management research and the development of novel analgesics. Accurate and sensitive quantification of this compound in biological matrices is crucial for pharmacokinetic studies, metabolism research, and overall drug development. Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), has become the gold standard for the analysis of neuropeptides like this compound due to its high sensitivity, specificity, and speed.[1][2][3][4] This application note provides a detailed protocol for the quantitative analysis of Tyr-Arg-Phe-Lys-NH2 using LC-MS/MS and illustrates its fragmentation pattern.

Quantitative Data Summary

The following table summarizes representative quantitative data obtained from the LC-MS/MS analysis of Tyr-Arg-Phe-Lys-NH2. This data is intended to be illustrative of the performance of the method described below.

| Parameter | Value |

| Linear Range | 1 - 1000 ng/mL |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Intra-day Precision (%RSD) | < 10% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy (%Bias) | ± 15% |

| Recovery | > 85% |

| Internal Standard | Tyr-Arg(d5)-Phe-Lys-NH2 |

Experimental Protocols

This section details the methodology for the sample preparation, LC-MS/MS analysis, and data processing for the quantification of Tyr-Arg-Phe-Lys-NH2.

Sample Preparation: Solid-Phase Extraction (SPE)

-

Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

-

Equilibration: Equilibrate the cartridge with 1 mL of 0.1% formic acid in water.

-

Loading: Load 500 µL of the plasma sample (pre-spiked with the internal standard) onto the SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water containing 0.1% formic acid to remove interfering substances.

-

Elution: Elute the analyte and internal standard with 1 mL of 80% acetonitrile in water containing 0.1% formic acid.

-

Drying: Dry the eluate under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

Liquid Chromatography (LC)

-

Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Gradient:

Time (min) %B 0.0 5 1.0 5 5.0 60 5.1 95 6.0 95 6.1 5 | 8.0 | 5 |

Mass Spectrometry (MS)

-

Instrument: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI), positive ion mode.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 150°C.

-

Desolvation Temperature: 400°C.

-

Gas Flow Rates: Optimized for the specific instrument.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Tyr-Arg-Phe-Lys-NH2 | 597.4 | 136.1 (y1) | 25 |

| Tyr-Arg-Phe-Lys-NH2 | 597.4 | 434.3 (b3) | 20 |

| Internal Standard | 602.4 | 136.1 (y1) | 25 |

Visualizations

Experimental Workflow

Caption: Workflow for the quantitative analysis of Tyr-Arg-Phe-Lys-NH2.

Fragmentation Pathway of Tyr-Arg-Phe-Lys-NH2

The fragmentation of peptides in tandem mass spectrometry, typically through collision-induced dissociation (CID), results in the cleavage of the peptide backbone, generating characteristic b- and y-ions.[5] The product ion spectrum can be used to confirm the amino acid sequence of the peptide.[6][7]

Caption: Predicted fragmentation pattern of Tyr-Arg-Phe-Lys-NH2.

Conclusion

This application note provides a comprehensive and detailed framework for the quantitative analysis of the neuropeptide Tyr-Arg-Phe-Lys-NH2 using LC-MS/MS. The described protocol, from sample preparation to data analysis, offers a robust and sensitive method suitable for various research and development applications. The visualization of the experimental workflow and the peptide's fragmentation pathway further aids in the understanding and implementation of this analytical technique. The high specificity and sensitivity of this method make it an invaluable tool for advancing our understanding of the pharmacological effects of this compound.

References

- 1. Mass spectrometric quantification of the mu opioid receptor agonist Tyr-D-Arg-Phe-Lys-NH2 (this compound) in high-performance liquid chromatography-purified ovine plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tandem mass spectrometry analysis of synthetic opioid peptide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Mechanistic Understanding of Peptide Analogues, this compound, [Dmt1]this compound, and KGOP01, Binding to the mu Opioid Receptor. | Sigma-Aldrich [sigmaaldrich.com]

- 5. H-Lys-Trp-D-Tyr-Arg-Asn-Phe-Tyr-D-His-NH2 | C60H77N17O11 | CID 175705125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound (H-Tyr-D-Arg-Phe-Lys-NH2), a potent mu-opioid peptide agonist, affects various patterns of locomotor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for DALDA Receptor Binding Assays

These application notes provide detailed protocols for conducting receptor binding and functional assays for DALDA ([D-Arg2, Lys4]-dermorphin amide), a potent and selective agonist for the mu-opioid receptor (MOR). The protocols are intended for researchers, scientists, and drug development professionals working to characterize the interaction of this compound and other opioid peptides with the mu-opioid receptor.

Introduction

This compound is a synthetic tetrapeptide analog of dermorphin with high binding affinity and selectivity for the mu-opioid receptor, a member of the G-protein coupled receptor (GPCR) family. Understanding the binding kinetics and functional consequences of this interaction is crucial for the development of novel analgesics and other therapeutics targeting the opioid system. The following protocols describe a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the human mu-opioid receptor and a functional assay to measure its effect on downstream signaling pathways.

Data Presentation

The binding affinity of this compound and other relevant opioid peptides for the mu-opioid receptor is summarized in the table below. The data is presented as the inhibitor constant (Ki), which represents the concentration of the competing ligand (in this case, this compound or other peptides) that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

| Compound | Receptor | Radioligand | Ki (nM) | Source |

| This compound | Human Mu-Opioid Receptor (hMOR) | [3H]DAMGO | 1.69 | [1] |

| [Dmt¹]this compound | Human Mu-Opioid Receptor (hMOR) | [3H]DAMGO | 0.143 | [1] |

| DAMGO | Human Mu-Opioid Receptor (hMOR) | [3H]DAMGO | 1.12 | [1] |

| Morphine | Human Mu-Opioid Receptor (hMOR) | [3H]DAMGO | 4.6 | Published Data |

| Naloxone | Human Mu-Opioid Receptor (hMOR) | [3H]DAMGO | 1.8 | Published Data |

Experimental Protocols

Radioligand Competition Binding Assay for this compound

This protocol details the methodology for a competitive binding assay to determine the Ki of this compound for the human mu-opioid receptor expressed in Chinese Hamster Ovary (CHO-hMOR) cell membranes, using [3H]DAMGO as the radioligand.

Materials:

-

CHO-hMOR cell membranes

-

This compound

-

[3H]DAMGO (specific activity ~40-60 Ci/mmol)

-

Naloxone

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, ice-cold

-

96-well microplates

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation vials

-

Scintillation cocktail

-

Liquid scintillation counter

-

Harvester

Procedure:

-

Membrane Preparation: Thaw the CHO-hMOR cell membranes on ice. Homogenize the membranes in ice-cold Assay Buffer using a tissue homogenizer and centrifuge at 20,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh, ice-cold Assay Buffer to a final protein concentration of 50-100 µg/mL. Protein concentration should be determined using a standard method such as the Bradford or BCA assay.

-

Assay Setup: In a 96-well microplate, add the following components in triplicate for each condition:

-

Total Binding: 50 µL of Assay Buffer.

-

Non-specific Binding (NSB): 50 µL of 10 µM Naloxone in Assay Buffer.

-

This compound Competition: 50 µL of varying concentrations of this compound in Assay Buffer (e.g., 10⁻¹¹ M to 10⁻⁵ M).

-

-

Radioligand Addition: Add 50 µL of [3H]DAMGO in Assay Buffer to all wells. The final concentration of [3H]DAMGO should be approximately equal to its Kd for the mu-opioid receptor (typically 0.5-1.5 nM).

-

Membrane Addition: Add 100 µL of the prepared CHO-hMOR cell membrane suspension to all wells. The final assay volume is 200 µL.

-

Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation.

-

Harvesting: Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI) using a cell harvester. Wash the filters three times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.

-

Scintillation Counting: Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and allow to sit for at least 4 hours in the dark. Measure the radioactivity in a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding (counts per minute, CPM, in the presence of excess naloxone) from the total binding (CPM in the absence of competing ligand).

-

Plot the percentage of specific binding of [3H]DAMGO against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]DAMGO) from the resulting sigmoidal curve using non-linear regression analysis (e.g., in GraphPad Prism).

-

Calculate the Ki value for this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) Where:

-

[L] is the concentration of the radioligand ([3H]DAMGO).

-

Kd is the dissociation constant of the radioligand.

-

-

Functional Assay: cAMP Accumulation Assay

This protocol describes a functional assay to measure the ability of this compound to inhibit forskolin-stimulated cyclic AMP (cAMP) production in CHO-hMOR cells, providing a measure of its agonist activity at the Gαi-coupled mu-opioid receptor.

Materials:

-

CHO-hMOR cells

-

This compound

-

Forskolin

-

3-isobutyl-1-methylxanthine (IBMX)

-

Serum-free cell culture medium

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen based)

-

96-well cell culture plates

Procedure:

-

Cell Culture: Seed CHO-hMOR cells in a 96-well plate at a density of 10,000-20,000 cells per well and grow to 80-90% confluency.

-

Pre-incubation: Wash the cells once with serum-free medium. Pre-incubate the cells with 100 µL of serum-free medium containing 500 µM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation) for 30 minutes at 37°C.

-

Agonist Treatment: Add 50 µL of varying concentrations of this compound (e.g., 10⁻¹¹ M to 10⁻⁶ M) to the wells and incubate for 15 minutes at 37°C.

-

Forskolin Stimulation: Add 50 µL of 10 µM forskolin (an adenylyl cyclase activator) to all wells except the basal control wells. Incubate for 15-30 minutes at 37°C.

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

-

Data Analysis:

-

Generate a standard curve using the cAMP standards provided in the kit.

-

Calculate the concentration of cAMP in each sample from the standard curve.

-

Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the this compound concentration.

-

Determine the EC50 value (the concentration of this compound that produces 50% of its maximal inhibitory effect) from the resulting dose-response curve using non-linear regression analysis.

-

Mandatory Visualization

Caption: Workflow for the this compound receptor binding assay.

References

Application Note: Quantification of DALDA in Plasma by LC-MS/MS

Abstract

This application note describes a representative liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of DALDA (H-D-Arg-Dmt-Lys-Phe-NH2), a potent and selective µ-opioid receptor agonist, in plasma. The protocol outlines a straightforward protein precipitation procedure for sample preparation and provides typical ultra-high performance liquid chromatography (UPLC) and multiple reaction monitoring (MRM) mass spectrometry parameters. This method is intended for researchers, scientists, and drug development professionals requiring a robust starting point for the bioanalysis of this compound. All presented validation data are representative examples based on FDA guidelines and should be confirmed through method-specific validation.

Introduction

This compound is a synthetic tetrapeptide analog of endogenous opioid peptides. It is a highly selective agonist for the µ-opioid receptor and has been investigated for its therapeutic potential in various conditions, including ischemia-reperfusion injury and pain management. Accurate quantification of this compound in biological matrices like plasma is essential for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. LC-MS/MS offers the high sensitivity and specificity required for the bioanalysis of such peptides in complex biological fluids. This document provides a detailed protocol and representative performance data for the quantification of this compound in plasma.

Experimental Protocols

Materials and Reagents

-

Analyte: this compound (H-D-Arg-Dmt-Lys-Phe-NH2) reference standard

-

Internal Standard (IS): Deuterated this compound (e.g., d5-DALDA)

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Ultrapure Water

-

Matrix: Drug-free plasma (e.g., human, rat, ovine) with K2-EDTA anticoagulant

Instrumentation

-

LC System: UPLC system capable of binary gradient elution (e.g., Waters ACQUITY UPLC, Sciex ExionLC)

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex QTRAP 6500+, Waters Xevo TQ-S)

-

Analytical Column: Reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm)

Sample Preparation: Protein Precipitation

-

Thaw plasma samples and standards on ice. Vortex to ensure homogeneity.

-

Aliquot 50 µL of each plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of Internal Standard working solution (e.g., 100 ng/mL in 50% methanol) to each tube, except for blank samples.

-

Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to each tube to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer 150 µL of the clear supernatant to a clean autosampler vial or 96-well plate.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

Liquid Chromatography Method

The chromatographic parameters are designed for rapid and efficient separation of this compound from matrix components.

| Parameter | Condition |

| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient Program | Time (min) |

| 0.0 | |

| 0.5 | |

| 2.5 | |

| 2.6 | |

| 3.5 | |

| 3.6 | |

| 4.5 |

Mass Spectrometry Method

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with MRM for data acquisition.

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temp. | 550°C |

| IonSpray Voltage | 5500 V |

| Curtain Gas | 35 psi |

| Collision Gas | Medium |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 50 psi |

| MRM Transitions | Analyte |

| This compound | |

| d5-DALDA (IS) |

Note: The precursor ion for this compound ([M+H]+) is calculated based on its molecular weight. The product ion and collision energy are based on published data.[1] The internal standard transition is a representative example and should be empirically determined.

Data Presentation

The following tables represent typical performance characteristics for a validated bioanalytical method according to FDA guidelines.[2][3]

Table 1: Example Calibration Curve Parameters

| Parameter | Value |

|---|---|

| Linearity Range | 0.1 - 100 ng/mL |

| Regression Model | Linear |

| Weighting | 1/x² |

| Correlation Coeff. (r²) | > 0.995 |

Table 2: Example Precision and Accuracy Data

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) (n=5) | Intra-day Accuracy (%Bias) (n=5) | Inter-day Precision (%CV) (n=15) | Inter-day Accuracy (%Bias) (n=15) |

|---|---|---|---|---|---|

| LLOQ | 0.1 | ≤ 20% | ± 20% | ≤ 20% | ± 20% |

| Low QC | 0.3 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |

| Mid QC | 10 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |

| High QC | 80 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |

Table 3: Example Method Performance Characteristics

| Parameter | Typical Acceptance Criteria |

|---|---|

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |

| Selectivity | No significant interference at the retention time of the analyte and IS in at least 6 sources of blank matrix.[4] |

| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% in at least 6 sources of blank matrix. |

| Recovery | Consistent and reproducible across the concentration range. |

Visualizations

Experimental Workflow

The overall workflow for the quantification of this compound in plasma is depicted below.

Caption: Experimental workflow for this compound quantification.

This compound Signaling Pathway

This compound acts as an agonist at the µ-opioid receptor, which is a G-protein coupled receptor (GPCR). The simplified signaling cascade is shown below.

Caption: Simplified µ-opioid receptor signaling pathway.

Conclusion

This application note provides a comprehensive, representative protocol for the quantification of this compound in plasma using LC-MS/MS. The detailed steps for sample preparation via protein precipitation, along with the specified UPLC and MS/MS conditions, serve as a robust starting point for method development and validation. The provided workflow and signaling pathway diagrams, in conjunction with example performance data tables, offer a complete resource for researchers engaged in the bioanalysis of this therapeutic peptide. It is imperative that users perform a full method validation to ensure the protocol meets the specific requirements of their study.

References

Application Notes and Protocols for the Synthesis of Tyr-D-Arg-Phe-Lys-NH2 for In Vivo Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed guide for the synthesis, purification, and preparation of the tetrapeptide Tyr-D-Arg-Phe-Lys-NH2, a potent and selective µ-opioid receptor agonist, for use in in vivo research. The protocols outlined below cover solid-phase peptide synthesis (SPPS), cleavage and deprotection, purification by high-performance liquid chromatography (HPLC), and formulation for administration in animal models.

Data Presentation

Table 1: Materials and Reagents for Peptide Synthesis

| Reagent | Supplier | Grade | Purpose |

| Rink Amide MBHA resin | Various | Synthesis Grade | Solid support for C-terminal amide |

| Fmoc-L-Tyr(tBu)-OH | Various | Synthesis Grade | Protected amino acid |

| Fmoc-D-Arg(Pbf)-OH | Various | Synthesis Grade | Protected amino acid |

| Fmoc-L-Phe-OH | Various | Synthesis Grade | Protected amino acid |

| Fmoc-L-Lys(Boc)-OH | Various | Synthesis Grade | Protected amino acid |

| N,N'-Diisopropylcarbodiimide (DIC) | Various | Synthesis Grade | Coupling reagent |

| 1-Hydroxybenzotriazole (HOBt) | Various | Synthesis Grade | Coupling additive |

| Piperidine | Various | ACS Grade | Fmoc deprotection |

| N,N-Dimethylformamide (DMF) | Various | HPLC Grade | Solvent |

| Dichloromethane (DCM) | Various | HPLC Grade | Solvent |

| Trifluoroacetic acid (TFA) | Various | Reagent Grade | Cleavage and deprotection |

| Triisopropylsilane (TIS) | Various | Reagent Grade | Scavenger |

| Diethyl ether | Various | ACS Grade | Peptide precipitation |

Table 2: Typical Synthesis and Purification Outcomes for Tyr-D-Arg-Phe-Lys-NH2

| Parameter | Typical Value | Method of Determination |

| Crude Peptide Yield | 70-85% | Gravimetric analysis |

| Purity after HPLC | >98% | Analytical RP-HPLC |

| Molecular Weight (Monoisotopic) | 611.36 g/mol | Mass Spectrometry (ESI-MS) |

| Appearance | White lyophilized powder | Visual inspection |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual synthesis of Tyr-D-Arg-Phe-Lys-NH2 on a Rink Amide resin using Fmoc/tBu chemistry.

1.1. Resin Swelling:

-

Place 0.5 g of Rink Amide MBHA resin (substitution level ~0.5 mmol/g) in a fritted reaction vessel.

-

Add 10 mL of N,N-Dimethylformamide (DMF) and allow the resin to swell for 1 hour at room temperature with occasional agitation.

1.2. Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add 10 mL of 20% (v/v) piperidine in DMF to the resin.

-

Agitate the mixture for 3 minutes at room temperature.

-

Drain the piperidine solution.

-

Repeat the addition of 20% piperidine in DMF and agitate for 10 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) and then with Dichloromethane (DCM) (3 x 10 mL).

1.3. Amino Acid Coupling:

-

In a separate vial, dissolve 4 equivalents of the Fmoc-protected amino acid (relative to resin substitution), 4 equivalents of 1-Hydroxybenzotriazole (HOBt), and 4 equivalents of N,N'-Diisopropylcarbodiimide (DIC) in a minimal amount of DMF.

-

Pre-activate the mixture by incubating at room temperature for 10 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 2 hours at room temperature.

-

To monitor coupling completion, perform a Kaiser test.

-

Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

1.4. Synthesis Cycle: Repeat steps 1.2 and 1.3 for each amino acid in the sequence, starting from the C-terminus (Lys) and proceeding to the N-terminus (Tyr). The order of addition is: Fmoc-L-Lys(Boc)-OH, Fmoc-L-Phe-OH, Fmoc-D-Arg(Pbf)-OH, and Fmoc-L-Tyr(tBu)-OH.

1.5. Final Deprotection: After the final coupling of Fmoc-L-Tyr(tBu)-OH, perform a final Fmoc deprotection (step 1.2) to yield the N-terminally free peptide on the resin.

Cleavage and Deprotection

2.1. Resin Preparation:

-

After the final DMF wash, wash the peptide-resin with DCM (3 x 10 mL) to remove residual DMF.

-

Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

2.2. Cleavage Cocktail Preparation: Prepare the cleavage cocktail with the following ratio: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% deionized water. For every 100 mg of dry peptide-resin, use 2 mL of the cleavage cocktail.

2.3. Cleavage Reaction:

-

Add the cleavage cocktail to the dry peptide-resin in the reaction vessel.

-

Agitate the mixture at room temperature for 2-3 hours.

-

Drain the cleavage solution containing the peptide into a clean collection tube.

-

Wash the resin with an additional small volume of the cleavage cocktail and combine the filtrates.

2.4. Peptide Precipitation:

-

Slowly add the TFA solution containing the cleaved peptide to a 50 mL conical tube containing 40 mL of cold diethyl ether.

-

A white precipitate of the crude peptide should form.

-

Place the tube in a -20°C freezer for 30 minutes to maximize precipitation.

-

Centrifuge the tube at 3000 x g for 10 minutes to pellet the peptide.

-

Carefully decant the diethyl ether.

-

Wash the peptide pellet with another 20 mL of cold diethyl ether, centrifuge, and decant again.

-

Dry the crude peptide pellet under a gentle stream of nitrogen.

Purification and Characterization

3.1. HPLC Purification:

-

Dissolve the crude peptide in a minimal amount of 50% acetonitrile in water.

-

Purify the peptide by reverse-phase HPLC (RP-HPLC) using a C18 column.

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 45% Mobile Phase B over 40 minutes at a flow rate of 10 mL/min (for a preparative column).

-

Monitor the elution profile at 220 nm and 280 nm.

-

Collect fractions corresponding to the major peak.

3.2. Purity Analysis and Characterization:

-

Analyze the collected fractions for purity using analytical RP-HPLC with a similar gradient.

-

Pool the fractions with >98% purity.

-

Confirm the identity of the purified peptide by electrospray ionization mass spectrometry (ESI-MS) to verify the correct molecular weight.

3.3. Lyophilization:

-

Freeze the pooled pure fractions at -80°C.

-

Lyophilize the frozen solution for 48-72 hours until a dry, fluffy white powder is obtained.

-

Store the lyophilized peptide at -20°C or -80°C in a desiccated environment.

Formulation for In Vivo Studies

4.1. Reconstitution:

-

Under sterile conditions (e.g., in a laminar flow hood), add sterile, pyrogen-free saline (0.9% NaCl) to the lyophilized peptide to achieve the desired stock concentration.

-

Gently vortex or sonicate to ensure complete dissolution.

4.2. Sterilization:

-

Sterilize the peptide solution by passing it through a 0.22 µm sterile syringe filter into a sterile, pyrogen-free vial.

-

Perform this step in a sterile environment to maintain sterility.